molecular formula C16H20N2O4S2 B2656049 N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide CAS No. 941905-63-1

N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide

Cat. No.: B2656049
CAS No.: 941905-63-1
M. Wt: 368.47
InChI Key: WQMATWPXEXNQOF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is a complex organic compound that features a furan ring, a thiophene ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds under acidic conditions.

    Formation of the Thiophene Ring: The thiophene ring is often synthesized via the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or via the Mannich reaction.

    Coupling Reactions: The final compound is formed by coupling the furan, thiophene, and piperidine intermediates through amide bond formation, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan and thiophene rings can undergo oxidation reactions, often using reagents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: The piperidine ring can be reduced using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: Pd/C, hydrogen gas (H2)

    Substitution: Nucleophiles like amines or thiols

Major Products

    Oxidation: Oxidized derivatives of the furan and thiophene rings

    Reduction: Reduced piperidine derivatives

    Substitution: Substituted sulfonyl derivatives

Scientific Research Applications

Chemistry

In chemistry, N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic effects. Its ability to interact with biological targets may make it useful in the treatment of diseases, particularly those involving the central nervous system due to the presence of the piperidine ring.

Industry

In industry, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the sulfonyl group suggests it could act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    N-(furan-2-ylmethyl)-2-(1-(thiophen-2-yl)piperidin-2-yl)acetamide: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group, which could influence its chemical properties.

Uniqueness

N-(furan-2-ylmethyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide is unique due to the combination of its three distinct rings and the presence of the sulfonyl group. This unique structure may confer specific reactivity and biological activity that is not observed in similar compounds.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S2/c19-15(17-12-14-6-3-9-22-14)11-13-5-1-2-8-18(13)24(20,21)16-7-4-10-23-16/h3-4,6-7,9-10,13H,1-2,5,8,11-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMATWPXEXNQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CC(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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